molecular formula C10H16N2 B1418470 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine CAS No. 1097810-17-7

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Cat. No.: B1418470
CAS No.: 1097810-17-7
M. Wt: 164.25 g/mol
InChI Key: ZIFHSQAMAOAJSS-UHFFFAOYSA-N
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Description

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, featuring two amine groups attached to the benzene ring along with a methyl group and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, forming complexes with metal ions, which can then interact with enzymes such as oxidoreductases and transferases . These interactions often involve the coordination of the amine groups of this compound with the active sites of the enzymes, leading to changes in their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . This compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, this compound can influence the levels of metabolites, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can affect its bioavailability and activity, influencing its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . This compound can localize to the nucleus, mitochondria, or other cellular compartments, where it exerts its effects on cellular processes. The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of 4-methyl-2-nitroaniline, followed by alkylation with isopropyl halides. The reduction step typically employs hydrogen gas in the presence of a palladium catalyst, while the alkylation step uses isopropyl bromide or chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction and alkylation processes. The reduction of 4-methyl-2-nitroaniline is carried out in high-pressure reactors with hydrogen gas and palladium on carbon as the catalyst. The subsequent alkylation is performed in batch reactors with isopropyl halides and a suitable base .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminobenzene: Similar structure but lacks the methyl and isopropyl groups.

    4-Methyl-1,2-diaminobenzene: Similar structure but lacks the isopropyl group.

    1,2-Diamino-4-isopropylbenzene: Similar structure but lacks the methyl group.

Uniqueness

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine is unique due to the presence of both the methyl and isopropyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

4-methyl-1-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFHSQAMAOAJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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